molecular formula C12H23NO4 B1445714 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid CAS No. 204514-21-6

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid

Cat. No. B1445714
CAS RN: 204514-21-6
M. Wt: 245.32 g/mol
InChI Key: MAGZMMZGWAGCSJ-UHFFFAOYSA-N
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Description

“2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid” is a chemical compound with the CAS Number: 204514-21-6 . It has a molecular weight of 245.32 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “2-{[(tert-butoxycarbonyl)amino]methyl}-2-ethylbutanoic acid” and its InChI Code is "1S/C12H23NO4/c1-6-12(7-2,9(14)15)8-13-10(16)17-11(3,4)5/h6-8H2,1-5H3,(H,13,16)(H,14,15)" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.32 . It is typically stored at 4°C and is available in powder form .

Scientific Research Applications

Peptide Synthesis

This compound is commonly used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide synthesis. It prevents unwanted side reactions and can be removed gently under acidic conditions without affecting the peptide chain .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to create derivatives that may have biological activity. Its structure allows for the introduction of the Boc-protected amino group into other molecules, which is a crucial step in the development of new drugs .

Material Science

The Boc group in this compound is also significant in material science. It can be used to modify the surface properties of materials, such as increasing hydrophobicity or altering the interaction with other chemicals, which is essential for developing new materials with specific characteristics .

Organic Synthesis

As a building block in organic synthesis, this compound can be used to construct more complex molecules. Its reactive groups make it a versatile reagent for forming bonds with other organic compounds, leading to a wide range of potential products .

Bioconjugation

This compound plays a role in bioconjugation techniques, where it is used to attach various biomolecules to one another or to other materials. This is particularly useful in creating targeted drug delivery systems .

Agricultural Research

In agricultural research, derivatives of this compound can be synthesized to create new pesticides or herbicides. The Boc-protected amino group can be incorporated into molecules that interact with specific biological targets in pests or weeds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-ethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-12(7-2,9(14)15)8-13-10(16)17-11(3,4)5/h6-8H2,1-5H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGZMMZGWAGCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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